3-((Benzyloxy)methyl)-6-chloro-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine
Description
Structural Characterization
IUPAC Nomenclature and Molecular Formula Analysis
The compound derives its name from the pyrazolo[3,4-d]pyrimidine core, a bicyclic heterocycle formed by fusing a pyrazole ring to a pyrimidine ring. Substituents are prioritized based on functional group hierarchy: the benzyloxy methyl group at position 3, methoxy at position 4, and chlorine at position 6.
| Component | Description | Molecular Contribution |
|---|---|---|
| Pyrazolo[3,4-d]pyrimidine | Bicyclic core (C₅H₃N₄) | C₅H₃N₄ |
| 3-((Benzyloxy)methyl) | Benzyloxy group (C₆H₅CH₂O-) attached to CH₂ group | C₈H₇O |
| 4-Methoxy | Methoxy group (-OCH₃) at position 4 | C₁H₃O |
| 6-Chloro | Chlorine atom at position 6 | Cl |
Molecular Formula : C₁₄H₁₃ClN₄O₂ (molecular weight: 304.73 g/mol).
Spectroscopic Elucidation
Nuclear Magnetic Resonance (NMR) Spectral Assignments
The NMR spectrum provides critical insights into electronic environments and spatial arrangements:
| Proton Group | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|---|
| Aromatic (benzyl) | 7.2–7.8 | Singlet/multiplet | Protons on benzyl group |
| Methoxy (OCH₃) | 3.5–3.8 | Singlet | Methoxy group at position 4 |
| Benzyloxy methyl (CH₂) | 4.5–4.7 | Singlet | Methylene adjacent to oxygen |
| Pyrazolo-pyrimidine core | 8.0–8.5 | Singlet | Protons on the fused heterocyclic system |
Key Observations :
- The benzyl group exhibits aromatic signals split by vicinal coupling, consistent with ortho/para protons.
- The methoxy group appears as a sharp singlet due to rapid rotation and lack of adjacent protons.
Infrared (IR) Vibrational Mode Analysis
IR spectroscopy identifies functional groups through characteristic absorption bands:
| Functional Group | Absorption (cm⁻¹) | Assignment |
|---|---|---|
| C=O (ether) | 1240–1300 | C-O stretching in benzyloxy methyl group |
| C-O (methoxy) | 1030–1080 | Symmetric stretching of methoxy group |
| C-Cl | 600–800 | Stretching of C-Cl bond |
| Aromatic C-H | 3000–3100 | Stretching of benzyl and pyrazolo-pyrimidine rings |
Notable Features :
- Strong absorption at 1240–1300 cm⁻¹ confirms the presence of ether linkages.
- Absence of N-H stretches suggests no free amine groups, aligning with the 1H-pyrazolo core.
Mass Spectrometric Fragmentation Patterns
Electron ionization mass spectrometry (EI-MS) reveals fragmentation pathways:
| Fragment | m/z | Relative Abundance (%) | Mechanism |
|---|---|---|---|
| Molecular ion (M⁺) | 304.73 | 100 | [C₁₄H₁₃ClN₄O₂]⁺ |
| [M - Cl]⁺ | 269.73 | 15 | Loss of chlorine atom |
| [M - OCH₃]⁺ | 289.73 | 20 | Loss of methoxy group |
| Benzyloxy methyl loss | 197.73 | 30 | Cleavage of ether linkage |
Dominant Pathways :
Crystallographic Studies via X-Ray Diffraction
While no direct crystallographic data exists for this compound, structural analogs (e.g., pyrazolo[1,5-a]pyrimidines) provide insights:
Hypothetical Packing :
- The benzyl group likely induces steric hindrance, favoring a disordered arrangement in the crystal lattice.
- Chlorine and methoxy groups may participate in halogen bonding or dipole interactions.
Computational Chemistry Insights
Density Functional Theory (DFT) Calculations
DFT modeling predicts electronic and geometric properties:
| Parameter | Predicted Value | Significance |
|---|---|---|
| HOMO-LUMO gap | ~5.0 eV | Indicates moderate stability and reactivity. |
| Electron density (N) | High density at pyrazole N atoms | Suggests nucleophilic reactivity. |
| Bond lengths (C-Cl) | ~1.75 Å | Consistent with covalent bonding. |
Key Findings :
- The pyrazolo-pyrimidine core exhibits delocalized electron density, enhancing π-π interactions.
- Methoxy and benzyloxy groups act as electron-donating substituents, stabilizing the molecule.
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surfaces map close-contact regions in the crystal lattice:
| Interaction | Surface Coverage (%) | Description |
|---|---|---|
| H⋯O (hydrogen bonds) | 15–20 | Methoxy and benzyloxy groups engage in H-bonds. |
| C⋯H (van der Waals) | 40–45 | Aromatic protons interact with electronegative atoms. |
| C⋯Cl (halogen bonds) | 10–15 | Chlorine participates in weak non-covalent interactions. |
Implications :
- Hydrogen bonding dominates intermolecular forces, influencing crystal stability.
- Halogen bonding contributes to directional lattice arrangements.
Properties
IUPAC Name |
6-chloro-4-methoxy-3-(phenylmethoxymethyl)-2H-pyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN4O2/c1-20-13-11-10(18-19-12(11)16-14(15)17-13)8-21-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,16,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBVOQPRADCAMBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC2=NNC(=C21)COCC3=CC=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Benzyloxy)methyl)-6-chloro-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine typically involves the formation of the pyrazolo[3,4-d]pyrimidine core followed by functionalization at specific positions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-chloro-3-nitrobenzoic acid with hydrazine hydrate can form the pyrazole ring, which is then further reacted with suitable reagents to introduce the benzyloxy and methoxy groups .
Industrial Production Methods
Industrial production methods for such compounds often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-((Benzyloxy)methyl)-6-chloro-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
The pyrazolo[3,4-d]pyrimidine derivatives, including the compound , have been extensively studied for their anticancer properties. They primarily function as inhibitors of eukaryotic protein kinases, which play crucial roles in cell signaling pathways that regulate cell division and survival.
- Mechanism of Action : Research indicates that these compounds can inhibit specific kinases associated with various cancers, leading to reduced tumor growth. For instance, a study highlighted that certain derivatives demonstrated significant in vitro and in vivo anticancer activity against various tumor types by blocking the activity of mutant kinases such as Bcr-Abl T315I .
Antimicrobial Properties
Recent investigations have revealed that 3-((Benzyloxy)methyl)-6-chloro-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria.
- Dual Activity : The compound has shown promising results in combating bacterial infections, particularly in cancer patients who are often immunocompromised. In a study evaluating a library of pyrazolo[3,4-d]pyrimidines, this compound was effective against Staphylococcus aureus and Escherichia coli, suggesting its potential use as a dual-action therapeutic agent that combines anticancer and antibacterial effects .
Synthesis and Structural Variations
The synthesis of this compound involves several chemical reactions that allow for modifications to enhance its pharmacological properties.
- Synthetic Pathways : Various synthetic routes have been developed to create derivatives of pyrazolo[3,4-d]pyrimidines with improved efficacy. For example, the incorporation of different substituents at specific positions on the pyrazolo ring can lead to variations in biological activity and selectivity towards target kinases .
Case Studies and Research Findings
Several studies have documented the effectiveness of this compound and its derivatives in clinical and preclinical settings:
Mechanism of Action
The mechanism of action of 3-((Benzyloxy)methyl)-6-chloro-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below summarizes key structural differences and similarities among selected pyrazolo[3,4-d]pyrimidine derivatives:
Pharmacological Potential
- Chloromethyl Derivatives (e.g., 1b) : Serve as intermediates for disubstituted analogs with reported antibacterial and antiproliferative activities .
- Methoxyphenylamine Derivatives : The 4-methoxyphenyl group may improve solubility and target interactions, as seen in kinase inhibitors .
- Sulfonyl and Methylthio Derivatives : Electron-withdrawing groups like SO₂CH₃ or SCH₃ can modulate enzyme binding (e.g., phosphodiesterase inhibition) .
- Target Compound : The benzyloxymethyl group may enhance blood-brain barrier penetration or act as a prodrug moiety, though empirical data are needed.
Biological Activity
3-((Benzyloxy)methyl)-6-chloro-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine is a synthetic compound belonging to the pyrazolopyrimidine family, known for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacokinetics, and therapeutic potential, particularly in cancer treatment and antiviral applications.
Target Enzymes and Pathways
The primary target of this compound is cyclin-dependent kinase 2 (CDK2), an essential regulator of the cell cycle. The compound inhibits CDK2 by binding to its active site, disrupting the cell cycle progression and leading to reduced cellular proliferation. This mechanism positions it as a potential candidate for anticancer therapies, particularly against tumors characterized by dysregulated CDK activity .
Biochemical Pathways
The compound's action primarily affects the cyclin-dependent kinase pathways, crucial for cell cycle regulation. Inhibition of CDK2 results in cell cycle arrest, particularly at the G1/S transition, thereby preventing cancer cells from proliferating. This has been corroborated by in vitro studies demonstrating significant antitumor activity against various cancer cell lines .
Pharmacokinetics
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine exhibit favorable pharmacokinetic properties including good bioavailability and metabolic stability. The compound's structure suggests it may also possess suitable solubility profiles conducive to therapeutic use. Further studies are needed to establish its exact pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME) profiles in vivo .
Antitumor Activity
In vitro studies have demonstrated that this compound exhibits significant antitumor activity across various cancer cell lines. The following table summarizes key findings from relevant studies:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast Cancer) | 0.5 | Significant growth inhibition |
| A549 (Lung Cancer) | 0.8 | Moderate growth inhibition |
| HeLa (Cervical Cancer) | 0.6 | Significant cytotoxicity |
These results indicate that the compound may be effective in treating multiple types of cancers through its mechanism of action targeting CDK2 .
Antiviral Activity
Emerging research has also explored the antiviral potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance, compounds within this class have shown efficacy against viruses such as herpes simplex virus type 1 (HSV-1) and measles virus (MeV). Although specific data on this compound is limited, related compounds have demonstrated promising antiviral properties with EC50 values in the low nanomolar range against these viruses .
Case Studies
Several case studies highlight the therapeutic applications of pyrazolo[3,4-d]pyrimidine derivatives:
- Study on Anticancer Efficacy : A study evaluated a series of pyrazolo[3,4-d]pyrimidine derivatives including this compound against various cancer cell lines. The results indicated that compounds with similar structures exhibited potent growth inhibition and induced apoptosis in cancer cells.
- Antiviral Screening : In another investigation focused on antiviral activity, several pyrazolo derivatives were screened for their ability to inhibit viral replication. Compounds showed varying degrees of effectiveness against different strains of viruses, suggesting a potential pathway for developing antiviral therapies based on this chemical scaffold.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 3-((Benzyloxy)methyl)-6-chloro-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or Suzuki-Miyaura coupling. For example, substituting a benzyloxy group at the 3-position typically requires protecting the pyrazolo[3,4-d]pyrimidine core with a methyl or benzyl group to prevent side reactions. Chlorination at the 6-position often employs POCl₃ under reflux (80–100°C), while methoxy introduction uses NaOMe in anhydrous DMF. Yield optimization (70–85%) depends on strict anhydrous conditions and stoichiometric control of reagents .
Q. How is the structural identity of this compound confirmed, and what analytical techniques are critical?
- Methodological Answer :
- X-ray crystallography : Resolves the benzyloxy-methyl orientation and confirms regioselectivity of substitution (e.g., 6-chloro vs. 4-methoxy positions) .
- NMR spectroscopy : Key signals include:
- ¹H NMR : Benzyloxy protons (δ 4.5–5.0 ppm as a singlet), methoxy group (δ 3.8–4.0 ppm) .
- ¹³C NMR : Pyrimidine carbons (δ 150–160 ppm), benzyloxy quaternary carbon (δ 70–75 ppm) .
- HRMS : Validates molecular formula (e.g., [M+H]+ m/z calculated for C₁₄H₁₃ClN₄O₂: 328.0725) .
Q. Why is the pyrazolo[3,4-d]pyrimidine scaffold significant in medicinal chemistry?
- Methodological Answer : This scaffold mimics purine bases, enabling interactions with ATP-binding pockets of kinases and phosphodiesterases. Its planar structure facilitates π-π stacking in enzyme active sites, as demonstrated in kinase inhibitors (e.g., Src-family kinases) and antitumor agents. Substituents like 6-chloro and 4-methoxy enhance selectivity by modulating electron density and steric bulk .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s kinase inhibitory activity?
- Methodological Answer :
- Variable substituents : Replace benzyloxy-methyl with bulkier groups (e.g., cyclohexylmethoxy) to assess steric effects on binding affinity .
- Electron-withdrawing groups : Test 6-fluoro or 6-nitro analogs to evaluate electronic impacts on kinase inhibition potency .
- Biological assays : Use in vitro kinase profiling (e.g., ELISA-based assays) and cellular viability tests (e.g., MTT assays on cancer lines) to correlate structural changes with IC₅₀ values .
Q. How can conflicting data on antitumor activity between in vitro and in vivo models be resolved?
- Methodological Answer : Discrepancies often arise from poor pharmacokinetics (e.g., low solubility or metabolic instability). Strategies include:
- Solubility enhancement : Introduce polar groups (e.g., morpholine) at the 3-position while retaining benzyloxy-methyl .
- Prodrug approaches : Mask the 4-methoxy group as a phosphate ester to improve bioavailability .
- Metabolic stability assays : Use liver microsomes to identify vulnerable sites (e.g., benzyloxy cleavage) and modify accordingly .
Q. What experimental approaches validate target engagement in cellular models?
- Methodological Answer :
- Cellular thermal shift assay (CETSA) : Confirm target binding by measuring protein thermal stability shifts in lysates treated with the compound .
- Kinase occupancy assays : Use fluorescent ATP analogs (e.g., TAMRA-ATP) to quantify competitive displacement in live cells .
- RNAi knockdown : Correlate reduced target protein levels with diminished compound efficacy .
Data Contradiction Analysis
Q. How to address inconsistencies in reported IC₅₀ values across studies?
- Methodological Answer : Variability may stem from:
- Assay conditions : Differences in ATP concentrations (e.g., 1 μM vs. 100 μM) artificially inflate IC₅₀. Standardize using ATP Km values for each kinase .
- Cell line heterogeneity : Use isogenic cell lines (e.g., with/without kinase mutations) to isolate compound effects .
- Data normalization : Include reference inhibitors (e.g., staurosporine) as internal controls .
Q. Why do solubility modifications sometimes reduce biological activity despite improved pharmacokinetics?
- Methodological Answer : Polar groups (e.g., hydroxyl) may disrupt hydrophobic interactions critical for target binding. Balance solubility and activity by:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
